Propylamine Hydroiodide possesses a reactive amine group (NH2) and an iodide (HI) group. The amine group can participate in various organic reactions like alkylation, acylation, and condensation reactions to form new molecules. However, due to the presence of the iodide group, its reactivity might be hindered compared to simpler propylamine salts ().
Propylamine Hydroiodide can be used as a model compound to study the behavior of primary amines (amines with one alkyl group attached to the nitrogen). Researchers can investigate the pKa (acid dissociation constant) of the amine group, its interaction with different functional groups, and its susceptibility to nucleophilic substitution reactions ().
Propylamine itself has some biological effects, but the specific activity of Propylamine Hydroiodide in biological systems is not well documented in scientific literature. Further research would be necessary to determine if Propylamine Hydroiodide has any interesting biological properties.
Propylamine Hydroiodide is an organic compound with the chemical formula CHN·HI, classified as a salt formed from propylamine and hydroiodic acid. It appears as a white to almost white crystalline powder and is soluble in water. This compound is a derivative of propylamine, which itself is a colorless, volatile liquid and a weak base with a base dissociation constant (K) of approximately . Propylamine Hydroiodide is primarily used in various chemical applications due to its reactivity and solubility properties.
Propylamine Hydroiodide can be synthesized through several methods:
Propylamine Hydroiodide is utilized in various fields, including:
Several compounds share structural similarities with Propylamine Hydroiodide, including:
Compound | Molecular Formula | Appearance | Solubility | Unique Properties |
---|---|---|---|---|
Propylamine Hydroiodide | CHN·HI | White crystalline powder | Soluble in water | Derived from n-propyl amine |
Ethylamine Hydroiodide | CHN·HI | White crystalline powder | Soluble in water | Shorter carbon chain compared to propyl |
Butylamine Hydroiodide | CHN·HI | White crystalline powder | Soluble in water | Longer carbon chain, higher molecular weight |
Isopropylamine Hydroiodide | CHN·HI | White crystalline powder | Soluble in water | Branched structure differing from linear propyl |
Propylamine Hydroiodide's uniqueness lies in its specific chain length and arrangement compared to similar compounds, which influences its reactivity and potential applications in synthesis and research.
Propylamine hydroiodide, systematically named propan-1-amine hydroiodide, is an alkylammonium salt with the molecular formula C₃H₁₀IN (187.02 g/mol). The compound features:
Property | Value | Source |
---|---|---|
CAS Number | 14488-45-0 | |
IUPAC Name | Propan-1-amine hydroiodide | |
Common Synonyms | PAI, n-Propylammonium iodide | |
SMILES | CCCN.I | |
Crystal System | Orthorhombic |
The linear propyl chain creates distinct steric effects compared to methylammonium (MA⁺) or formamidinium (FA⁺) cations, enabling unique crystal growth kinetics in perovskite matrices.
First synthesized in the early 20th century, propylamine hydroiodide gained prominence in 2015 when Safdari et al. demonstrated its utility in lead halide perovskites. Key milestones:
The compound's hygroscopic nature initially limited applications until researchers leveraged its hydrophobic decomposition product (PA)₂PbI₄ to create moisture-resistant interfaces.
Propylamine hydroiodide enables three critical advancements in perovskite photovoltaics:
Dimensional Control: Induces 2D Ruddlesden-Popper phases within 3D perovskites through steric interactions:
$$(PA)2PbI4 \rightarrow 2D\text{ phase embedding}$$
This configuration increases Pb-I bond distances by 0.12 Å compared to pure 3D structures.
Defect Passivation: The NH₃⁺ group binds to undercoordinated Pb²⁺ sites, reducing trap states by 63% (TRPL analysis).
Energy Alignment: Upshifts perovskite CBM by 160 meV, improving electron injection into ETMs like TiO₂.
Parameter | Baseline | 5% PAI | Change | Source |
---|---|---|---|---|
PCE (%) | 15.1 | 17.23 | +14.1% | |
VOC (V) | 1.02 | 1.11 | +8.8% | |
Moisture Stability (h) | 480 | 2000 | +316% | |
Hysteresis Index | 0.28 | 0.09 | -67.9% |
These enhancements stem from PAI's dual functionality as both a structure modifier and electronic dopant, a combination rare among perovskite additives.
Irritant